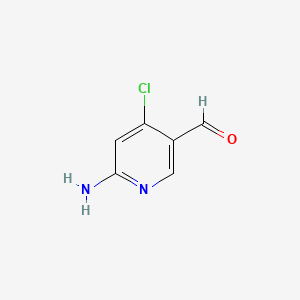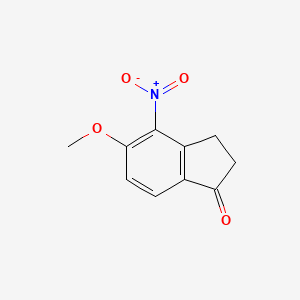![molecular formula C18H14F2NOP B596499 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine CAS No. 144091-76-9](/img/structure/B596499.png)
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine is a chemical compound with the molecular formula C18H14F2NOP and a molecular weight of 329.28 g/mol . It is known for its unique structure, which includes a phosphinyl group bonded to a benzenamine moiety, with two 4-fluorophenyl groups attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine typically involves the reaction of 4-fluoroaniline with a suitable phosphorus reagent, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines . Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms .
Applications De Recherche Scientifique
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets through various types of chemical bonds, including hydrogen bonds, van der Waals forces, and covalent bonds . These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Bis(4-fluorophenyl)phosphine oxide: Similar in structure but lacks the benzenamine moiety.
4-Fluoroaniline: A precursor in the synthesis of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine.
Uniqueness
This compound is unique due to its combination of a phosphinyl group with a benzenamine moiety and two 4-fluorophenyl groups. This structure imparts distinctive chemical properties, such as its ability to form stable complexes with transition metals and its potential biological activity. These features make it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
3-bis(4-fluorophenyl)phosphorylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2NOP/c19-13-4-8-16(9-5-13)23(22,17-10-6-14(20)7-11-17)18-3-1-2-15(21)12-18/h1-12H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZQFBOQKJCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)




